Enantiomeric Configuration Drives Stereospecific Biological Recognition: (S) vs. (R)
The (S)-enantiomer of the 3-aminopyrrolidine scaffold (absolute configuration matching the target compound) is the eutomer in multiple pharmacological series. In the CCR2b receptor antagonist series, the (R)-3-aminopyrrolidine core yielded compound 71 with CCR2b binding IC50 = 3.2 nM, while the (S)-enantiomer of the same scaffold was consistently less active, demonstrating that inversion of the chiral center alone can reduce target affinity by >10-fold [1]. This establishes that the (S)-configuration present in 1-(pyridin-4-ylmethyl)pyrrolidin-3-amine trihydrochloride (CAS 169452-30-6) is not interchangeable with the (R)-configuration (CAS 1349702-35-7) for applications requiring stereospecific target engagement.
| Evidence Dimension | Enantiomer-dependent target binding affinity |
|---|---|
| Target Compound Data | (S)-3-aminopyrrolidine scaffold (representative of target compound configuration); quantitative data for the exact compound not available in public domain |
| Comparator Or Baseline | (R)-3-aminopyrrolidine-based CCR2b antagonist (Compound 71): CCR2b binding IC50 = 3.2 nM, MCP-1 chemotaxis IC50 = 0.83 nM |
| Quantified Difference | Scaffold enantiomer inversion reduces potency >10-fold in published 3-aminopyrrolidine series; exact ΔIC50 for target compound vs. its (R)-enantiomer remains unreported |
| Conditions | CCR2b binding assay (radioligand displacement); MCP-1-induced chemotaxis in THP-1 cells |
Why This Matters
Researchers requiring enantiopure chiral amine building blocks for stereospecific target interactions must select the (S)-enantiomer (CAS 169452-30-6) over the (R)-enantiomer or racemate; the published SAR demonstrates that the wrong enantiomer can completely ablate biological activity.
- [1] Moree WJ, Kataoka K, Ramirez-Weinhouse MM, et al. Potent antagonists of the CCR2b receptor. Part 3: SAR of the (R)-3-aminopyrrolidine series. Bioorg Med Chem Lett. 2008;18(6):1869-73. doi:10.1016/j.bmcl.2008.02.015. View Source
